In-Depth Technical Guide: Structural Characterization and Synthetic Utility of 4-Bromo-2-fluoro-5-methylsulfonyltoluene
In-Depth Technical Guide: Structural Characterization and Synthetic Utility of 4-Bromo-2-fluoro-5-methylsulfonyltoluene
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 4-Bromo-2-fluoro-5-methylsulfonyltoluene (CAS: 1000339-74-1) represents a masterclass in regiochemical design 1. By incorporating four distinct substituents—a methyl group, a fluorine atom, a bromine atom, and a methylsulfonyl group—onto a central benzene core, this scaffold offers orthogonal reactive handles. This guide deconstructs the physicochemical properties, mechanistic reactivity, and self-validating analytical protocols required to effectively deploy this compound in divergent synthetic pathways.
Structural Architecture & Physicochemical Profiling
Understanding the spatial and electronic relationships between the substituents is paramount for predicting reactivity. The core is a toluene ring (1-methyl), with fluorine at the 2-position, bromine at the 4-position, and a methylsulfonyl (–SO₂CH₃) group at the 5-position.
Stereoelectronic Causality
The regiochemical arrangement is not coincidental; it creates a highly polarized π -system. The methylsulfonyl group at C5 is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. The fluorine at C2 is positioned para to this sulfone. This stereoelectronic alignment significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, rendering the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). Conversely, the C4-bromine serves as a prime candidate for transition-metal-catalyzed cross-coupling due to the relatively weak C–Br bond energy, allowing for selective oxidative addition.
Quantitative Data Summary
The following table summarizes the foundational physicochemical properties of the scaffold, integrating both structural calculations and supplier verification data 2.
| Property | Value | Method / Source |
| IUPAC Name | 1-bromo-5-fluoro-2-methyl-4-(methylsulfonyl)benzene | Nomenclature Standard |
| CAS Number | 1000339-74-1 | Commercial Registry 3 |
| Molecular Formula | C₈H₈BrFO₂S | Exact Mass Calculation |
| Molecular Weight | 267.12 g/mol | Standard Atomic Weights |
| Exact Mass (Monoisotopic) | 265.94 Da (⁷⁹Br) / 267.94 Da (⁸¹Br) | Isotopic Mass Analysis |
| H-Bond Donors / Acceptors | 0 / 2 | Structural Analysis (Sulfone) |
| Topological Polar Surface Area | 42.5 Ų | Predictive Modeling |
| Rotatable Bonds | 1 | Structural Analysis |
Mechanistic Pathways & Orthogonal Reactivity
The true value of 4-Bromo-2-fluoro-5-methylsulfonyltoluene lies in its capacity for divergent synthesis. By carefully selecting reaction conditions, chemists can selectively address either the C4 or C2 positions without cross-interference.
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Palladium-Catalyzed Cross-Coupling (C4): The bromine atom readily undergoes oxidative addition with Pd(0) species. Standard Suzuki-Miyaura or Buchwald-Hartwig conditions will selectively functionalize the C4 position while leaving the C2-fluorine intact, as the C–F bond is highly resistant to standard Pd-insertion.
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Nucleophilic Aromatic Substitution (C2): If treated with a strong nucleophile (e.g., primary amines, alkoxides) under basic conditions, the C2-fluorine is displaced. The transition state (Meisenheimer complex) is heavily stabilized by the para-methylsulfonyl group, which acts as an electron sink.
Fig 1. Divergent synthetic pathways leveraging the reactive handles of the title compound.
Analytical Characterization: Self-Validating Systems
To guarantee scientific integrity during synthetic campaigns, the analytical protocols used to verify the integrity of this building block must be self-validating.
Nuclear Magnetic Resonance (NMR) Logic
The ¹H NMR spectrum of this compound provides a built-in geometric proof of its structure. The two remaining aromatic protons reside at C3 and C6, meaning they are para to one another.
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Causality of Splitting: The C3 proton is positioned ortho to the C2-fluorine. Because of the strong scalar coupling between hydrogen and fluorine across three bonds, the C3 proton will present as a distinct doublet ( 3JHF≈8−10 Hz). Conversely, the C6 proton is meta to the fluorine and will appear either as a singlet or a very finely split doublet ( 4JHF≈4−6 Hz). Observing this specific splitting disparity instantly validates the regiochemistry of the scaffold.
Liquid Chromatography-Mass Spectrometry (LC-MS)
In positive Electrospray Ionization (ESI+), the compound exhibits two distinct self-validating features:
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Isotopic Signature: The presence of a single bromine atom dictates a classic 1:1 doublet in the mass spectrum at m/z [M+H]⁺ 266.9 and 268.9. If this isotopic ratio is absent, the C4-bromine has been compromised.
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Fragmentation: The methylsulfonyl group routinely undergoes neutral loss of SO₂CH₃ under higher collision energies, yielding a characteristic fragment that confirms the presence of the sulfone moiety.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
The following methodology details the selective C–C bond formation at the C4 position, utilizing the bromine handle while preserving the fluorine atom for subsequent late-stage functionalization 4.
Step-by-Step Methodology
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Reagent Assembly: To an oven-dried Schlenk flask, add 4-Bromo-2-fluoro-5-methylsulfonyltoluene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).
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Catalyst Introduction: Add the palladium precatalyst, Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Causality Note: A bidentate ligand like dppf is chosen to accelerate the reductive elimination step and suppress unwanted dehalogenation of the starting material.
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Solvent & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Immediately degas the biphasic mixture by sparging with ultra-pure N₂ for 15 minutes. Causality Note: Oxygen must be rigorously excluded. Dissolved O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, terminating the catalytic cycle.
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Thermal Activation: Seal the flask and heat to 90 °C in a pre-equilibrated oil bath for 12 hours with vigorous stirring.
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Quench and Extraction: Cool to room temperature. Dilute with ethyl acetate (20 mL) and quench with distilled water (10 mL). Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the biaryl product.
Fig 2. Step-by-step experimental workflow for the Pd-catalyzed cross-coupling protocol.
Conclusion
4-Bromo-2-fluoro-5-methylsulfonyltoluene is a highly programmable synthetic intermediate. By understanding the stereoelectronic causality of its substituents—specifically the activating nature of the para-sulfone on the fluorine atom and the orthogonal cross-coupling potential of the bromine atom—researchers can design highly efficient, self-validating synthetic pathways for complex molecule generation.
References
- Sigma-Aldrich - 4-Bromo-2-fluoro-5-methylsulfonyltoluene Product Data URL
- SynQuest Labs - 4-Bromo-2-fluoro-5-(methylsulfonyl)
- AA Blocks - Organic Synthetic Intermediates: CAS 1000339-74-1 URL
- Huateng Pharma - Organic Block: Pharmaceutical Chemical Reagents URL
Sources
- 1. CAS 1000339-74-1 | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 1000339-74-1 | 6763-B-04 | MDL MFCD09264557 | 4-Bromo-2-fluoro-5-(methylsulfonyl)toluene | SynQuest Laboratories [synquestlabs.com]
- 3. aablocks.com [aablocks.com]
- 4. Organic Block | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
